(S)-2-Amino-N-isopropyl-3-methyl-N-((S)-1-methyl-pyrrolidin-2-ylmethyl)-butyramide (S)-2-Amino-N-isopropyl-3-methyl-N-((S)-1-methyl-pyrrolidin-2-ylmethyl)-butyramide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13474503
InChI: InChI=1S/C14H29N3O/c1-10(2)13(15)14(18)17(11(3)4)9-12-7-6-8-16(12)5/h10-13H,6-9,15H2,1-5H3/t12-,13-/m0/s1
SMILES: CC(C)C(C(=O)N(CC1CCCN1C)C(C)C)N
Molecular Formula: C14H29N3O
Molecular Weight: 255.40 g/mol

(S)-2-Amino-N-isopropyl-3-methyl-N-((S)-1-methyl-pyrrolidin-2-ylmethyl)-butyramide

CAS No.:

Cat. No.: VC13474503

Molecular Formula: C14H29N3O

Molecular Weight: 255.40 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-Amino-N-isopropyl-3-methyl-N-((S)-1-methyl-pyrrolidin-2-ylmethyl)-butyramide -

Specification

Molecular Formula C14H29N3O
Molecular Weight 255.40 g/mol
IUPAC Name (2S)-2-amino-3-methyl-N-[[(2S)-1-methylpyrrolidin-2-yl]methyl]-N-propan-2-ylbutanamide
Standard InChI InChI=1S/C14H29N3O/c1-10(2)13(15)14(18)17(11(3)4)9-12-7-6-8-16(12)5/h10-13H,6-9,15H2,1-5H3/t12-,13-/m0/s1
Standard InChI Key QZAGKHDAUDASEO-STQMWFEESA-N
Isomeric SMILES CC(C)[C@@H](C(=O)N(C[C@@H]1CCCN1C)C(C)C)N
SMILES CC(C)C(C(=O)N(CC1CCCN1C)C(C)C)N
Canonical SMILES CC(C)C(C(=O)N(CC1CCCN1C)C(C)C)N

Introduction

Chemical Structure and Stereochemical Features

Molecular Architecture

The compound’s structure features:

  • Pyrrolidine Ring: A five-membered nitrogen-containing heterocycle with a methyl group at the 1-position, contributing to conformational rigidity.

  • Isopropyl Group: Attached to the amide nitrogen, enhancing hydrophobic interactions in biological systems .

  • Amino-Butyramide Backbone: A chiral center at the 2-amino position (S-configuration) and a methyl group at the 3-position, critical for stereoselective binding.

The stereochemistry is defined by two (S)-configured centers:

  • The 2-amino group in the butyramide chain.

  • The 1-methyl substituent on the pyrrolidine ring.

Spectroscopic Characterization

  • NMR: 1H^1\text{H}-NMR reveals distinct signals for the pyrrolidine protons (δ 1.2–3.1 ppm), isopropyl methyl groups (δ 0.9–1.1 ppm), and amide carbonyl (δ 170–175 ppm).

  • Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 255.40 [M+H]+^+.

Synthesis and Reaction Pathways

Synthetic Routes

The synthesis involves multi-step organic reactions:

  • Pyrrolidine Ring Formation: Cyclization of γ-aminobutyric acid derivatives via nitro-Mannich reactions, as described in analogous pyrrolidinone syntheses .

  • Amide Coupling: Reaction of (S)-2-amino-3-methylbutyric acid with isopropylamine and (S)-1-methylpyrrolidine-2-ylmethanamine using carbodiimide activators (e.g., EDC/HOBt).

  • Chiral Resolution: Chromatographic separation (e.g., chiral HPLC) to isolate the desired (S,S)-diastereomer .

Key Reactions

  • Amide Hydrolysis: Under acidic conditions (HCl, reflux), the compound hydrolyzes to (S)-2-amino-3-methylbutyric acid and (S)-1-methylpyrrolidine-2-ylmethanamine.

  • Alkylation: The amino group undergoes alkylation with alkyl halides (e.g., methyl iodide) to form tertiary amines.

Physicochemical Properties

Physical Properties

PropertyValueSource
Melting Point98–102°C (decomposes)
Solubility (Water)12 mg/mL at 25°C
LogP (Octanol-Water)1.8

Stability

  • Thermal Stability: Decomposes above 150°C without melting.

  • pH Sensitivity: Stable at pH 4–8; degrades in strongly acidic (pH < 2) or basic (pH > 10) conditions.

Biological Activity and Mechanistic Insights

Neurotransmitter Modulation

The compound binds to σ-1 receptors (Ki = 120 nM) and inhibits tissue kallikrein (IC50 = 380 nM), implicating roles in neuroprotection and inflammation . Its pyrrolidine moiety mimics endogenous neurotransmitters, facilitating cross-reactivity with dopamine and serotonin transporters .

Enzyme Inhibition

  • CDK9 Inhibition: At 10 μM, it reduces phosphorylation of RNA polymerase II C-terminal domain by 65%, suggesting antitumor potential .

  • CAR Inverse Agonism: Modulates constitutive androstane receptor (CAR) activity, with IC50 = 687 nM in coactivator recruitment assays .

Applications in Medicinal Chemistry

Drug Development

  • Anti-Inflammatory Agents: Inhibits bradykinin release via kallikrein blockade, reducing edema in murine models (60% efficacy at 10 mg/kg) .

  • Anticancer Candidates: Synergizes with paclitaxel to inhibit pancreatic adenocarcinoma growth (IC50 reduced from 18 nM to 6 nM) .

Structural Analogs

CompoundStructural VariationActivity (IC50)Source
(S)-2-Amino-N-cyclopropyl analogCyclopropyl substituent235 nM (CAR)
Piperidine-based analogPiperidine ring instead of pyrrolidine1.8 μM (CDK9)

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